molecular formula C11H13F4NS B11761030 (4-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine

(4-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine

Cat. No.: B11761030
M. Wt: 267.29 g/mol
InChI Key: BDRQEXPWYASVHW-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is a complex organic compound characterized by the presence of fluorine and trifluoromethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 3-mercaptopropylamine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(4-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethylsulfanyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamines and trifluoromethylsulfanyl derivatives. Examples are:

Uniqueness

What sets (4-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine apart is the combination of the fluorine and trifluoromethylsulfanyl groups, which confer unique chemical properties such as increased stability and reactivity. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13F4NS

Molecular Weight

267.29 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C11H13F4NS/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2

InChI Key

BDRQEXPWYASVHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCSC(F)(F)F)F

Origin of Product

United States

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